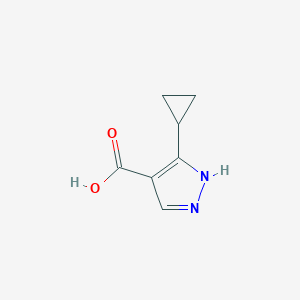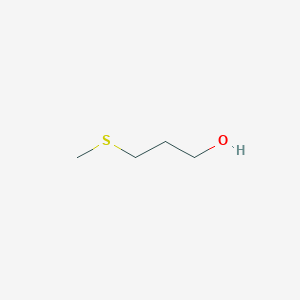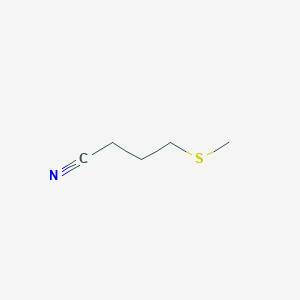
1,2-Bis(2-bromophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-bromophenyl)hydrazine, also known as BBH, is a chemical compound that has been widely studied for its potential use in scientific research. BBH is a hydrazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-bromophenyl)hydrazine is not well understood, but it is believed to act on a variety of cellular pathways, including the regulation of cell growth and division, the inhibition of DNA synthesis, and the induction of apoptosis.
Biochemical and Physiological Effects
1,2-Bis(2-bromophenyl)hydrazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the inhibition of DNA synthesis. These effects make 1,2-Bis(2-bromophenyl)hydrazine a promising candidate for further investigation as a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,2-Bis(2-bromophenyl)hydrazine in lab experiments is its relatively simple synthesis method and high yield. However, 1,2-Bis(2-bromophenyl)hydrazine is also highly reactive and can be toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1,2-Bis(2-bromophenyl)hydrazine, including further investigation of its mechanism of action, the development of new synthesis methods for 1,2-Bis(2-bromophenyl)hydrazine and other hydrazine derivatives, and the exploration of its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further studies on the toxicity and safety of 1,2-Bis(2-bromophenyl)hydrazine are needed to fully understand its potential as a research tool and therapeutic agent.
Métodos De Síntesis
1,2-Bis(2-bromophenyl)hydrazine can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde with hydrazine hydrate in the presence of a catalyst. This method has been shown to produce high yields of 1,2-Bis(2-bromophenyl)hydrazine and is relatively simple to perform.
Aplicaciones Científicas De Investigación
1,2-Bis(2-bromophenyl)hydrazine has been studied for its potential use in a variety of scientific research applications, including as a reagent for the detection of aldehydes and ketones, as a precursor for the synthesis of other hydrazine derivatives, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
19718-35-5 |
|---|---|
Fórmula molecular |
C12H10Br2N2 |
Peso molecular |
342.03 g/mol |
Nombre IUPAC |
1,2-bis(2-bromophenyl)hydrazine |
InChI |
InChI=1S/C12H10Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |
Clave InChI |
SCEXVSUMEBWHPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |
SMILES canónico |
C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |
Sinónimos |
1,2-Bis(2-bromophenyl)hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)








![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)


